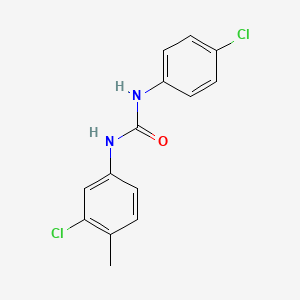

![molecular formula C19H25ClN2O2 B5508813 1-叔丁基-N-[1-(4-氯苄基)环丙基]-5-氧代-3-吡咯烷酮](/img/structure/B5508813.png)

1-叔丁基-N-[1-(4-氯苄基)环丙基]-5-氧代-3-吡咯烷酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

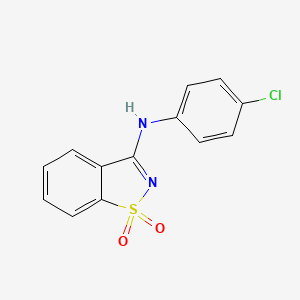

The chemical "1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide" is a part of the pyrrolidine class of compounds, known for their wide range of applications in medicinal chemistry due to their biological activities. Pyrrolidines are often synthesized through nitrile anion cyclization strategies and have been explored for their utility in creating complex molecular architectures.

Synthesis Analysis

Enantioselective synthesis methods have been developed for substituted pyrrolidines. For example, Chung et al. (2005) describe a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, achieving high yields and enantiomeric excess (ee) (Chung et al., 2005). Sasaki et al. (2020) report an efficient method for synthesizing tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, indicating the versatility of pyrrolidine structures in accessing novel macrocyclic inhibitors (Sasaki et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives often involves complex arrangements that facilitate their biological activity. Crystal structure analyses, as discussed by Macías et al. (2018), showcase the reduction products of arylideneamino pyrrolidines, highlighting the structural changes upon synthesis and the implications for their chemical reactivity (Macías et al., 2018).

Chemical Reactions and Properties

Pyrrolidine compounds undergo various chemical reactions, including cyclizations, reductions, and functional group transformations, which are pivotal for their utility in synthesizing targeted molecules. The process development and pilot-plant synthesis of related compounds, as detailed by Li et al. (2012), underscore the scalability of these syntheses and their industrial applicability (Li et al., 2012).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structures, are crucial for the application and handling of pyrrolidine derivatives. Hsiao et al. (2000) explore the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derivatives, highlighting the impact of the pyrrolidine structure on the material properties of polyamides (Hsiao et al., 2000).

科学研究应用

新型聚酰胺的合成与性质

已经开发出具有柔性主链醚键和邻苯二烯单元的聚酰胺,展示了在极性溶剂中具有高溶解性和优异的热稳定性 (Hsiao, Yang, & Chen, 2000)。这些材料因其在高性能聚合物中的潜在应用而具有重要意义。

吡咯烷的不对称合成

已经开发出通过腈阴离子环化策略合成 N-叔丁基二取代吡咯烷的高效方法 (Chung et al., 2005)。该方法与手性吡咯烷化合物的合成有关,这在制药和化学工业中很有价值。

芳香族聚酰胺的开发

已经合成了源自叔丁基氢醌的芳香族聚酰胺,展示了有用的热稳定性水平和在各种有机溶剂中的优异溶解性 (Yang, Hsiao, & Yang, 1999)。这些材料在生产高性能聚合物和薄膜中很重要。

抗菌剂合成

已经研究了一系列包括环烷基氨基和叔丁基部分的化合物的合成和评估,以了解它们的抗菌活性 (Bouzard et al., 1992)。这项研究对于开发新的治疗剂具有重要意义。

药物剂代谢研究

已经对含有叔丁基部分的化合物(如 CP-533,536)的代谢进行了研究,以了解其代谢途径和在帮助骨骨折愈合中的潜在应用 (Prakash, Wang, O’Connell, & Johnson, 2008)。这项研究对于药物开发和了解药物相互作用至关重要。

新型聚酰胺的合成

已经合成了源自含有体积庞大的二叔丁基取代基的二胺的新型聚酰胺,显示出无定形性质和在极性溶剂中的优异溶解性 (Liaw & Liaw, 1998)。这项研究对于开发具有独特性能的新材料至关重要。

新型抗胆碱酯酶的开发

已经探索了 N-苄基四氢吡啶并环硫代苯衍生物的合成和表征,以了解其作为抗胆碱酯酶的潜力,这对于治疗阿尔茨海默病等疾病很重要 (Pietsch, Nieger, & Gütschow, 2007)。

属性

IUPAC Name |

1-tert-butyl-N-[1-[(4-chlorophenyl)methyl]cyclopropyl]-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN2O2/c1-18(2,3)22-12-14(10-16(22)23)17(24)21-19(8-9-19)11-13-4-6-15(20)7-5-13/h4-7,14H,8-12H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASMLEXAMQAXKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(CC1=O)C(=O)NC2(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

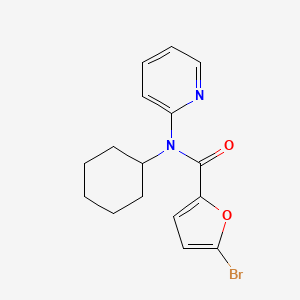

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5508739.png)

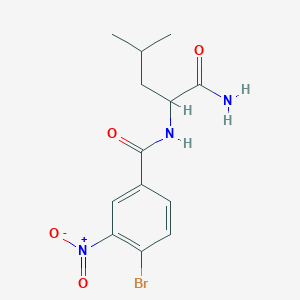

![methyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5508746.png)

![1-benzyl-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5508748.png)

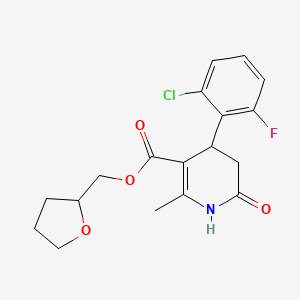

![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5508759.png)

![N~2~-(2-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5508764.png)

![4-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508772.png)

![5-methoxy-1-methyl-2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-1H-indole](/img/structure/B5508805.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5508820.png)

![2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5508839.png)